molecular formula C13H9ClN6O3S B15119708 N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B15119708
M. Wt: 364.77 g/mol
InChI Key: STDHPBVRGPPSDS-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a purine ring, a nitrophenyl group, and a chloro substituent. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

    Purine Attachment: Coupling of the purine ring to the phenyl ring through a sulfanyl linkage.

    Acetamide Formation: Introduction of the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with purine rings can interact with enzymes or receptors involved in cellular processes. The nitrophenyl and chloro groups might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-nitrophenyl)acetamide: Lacks the purine ring.

    2-(7H-purin-6-ylsulfanyl)acetamide: Lacks the nitrophenyl group.

    N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-yl)acetamide: Lacks the sulfanyl linkage.

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H9ClN6O3S

Molecular Weight

364.77 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H9ClN6O3S/c14-8-2-1-7(20(22)23)3-9(8)19-10(21)4-24-13-11-12(16-5-15-11)17-6-18-13/h1-3,5-6H,4H2,(H,19,21)(H,15,16,17,18)

InChI Key

STDHPBVRGPPSDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2NC=N3)Cl

Origin of Product

United States

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